molecular formula C22H23ClFN3O5S B3410340 N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide CAS No. 896376-22-0

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide

Cat. No.: B3410340
CAS No.: 896376-22-0
M. Wt: 496 g/mol
InChI Key: MAIKWJWSRQHYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide is a synthetically derived small molecule characterized by three key structural motifs:

1-Oxa-4,8-diazaspiro[4.5]decane Core: A spirocyclic system combining oxygen and nitrogen heteroatoms within a bicyclic framework.

N-(3-Chloro-4-fluorophenyl)acetamide Moiety: A halogenated aromatic group contributing to lipophilicity and steric bulk, which may influence target binding and pharmacokinetics.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O5S/c1-15-2-5-17(6-3-15)33(30,31)27-12-13-32-22(27)8-10-26(11-9-22)21(29)20(28)25-16-4-7-19(24)18(23)14-16/h2-7,14H,8-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIKWJWSRQHYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Spirocyclic Core Variations

The target compound’s 1-oxa-4,8-diazaspiro[4.5]decane core distinguishes it from analogs with alternative spiro systems:

Compound Name (Example) Spiro System Key Substituents Molecular Weight (g/mol) Source
Target Compound 1-Oxa-4,8-diazaspiro[4.5]decane 4-Methylbenzenesulfonyl, 3-chloro-4-fluorophenyl ~555.0* N/A
2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide 8-Oxa-1,3-diazaspiro[4.5]decane 2,4-Dioxo, 3-fluorophenyl ~375.4
N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide 1,3-Diazaspiro[4.5]decane 8-Methyl, 2,4-dioxo, 4-fluorobenzyl ~403.4
N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide 1,4-Diazaspiro[4.6]undecane 3-Oxo, 2-phenyl, 3-chloro-4-fluorophenyl ~496.9

Key Observations :

  • Ring Size and Heteroatoms : The target’s 1-oxa-4,8-diaza system introduces unique electronic and steric properties compared to purely nitrogen-based spiro systems (e.g., 1,3- or 1,4-diaza) .
  • Substituent Effects : The 4-methylbenzenesulfonyl group in the target compound may enhance solubility relative to dioxo or methyl-substituted analogs .

Aromatic Substituent Profiles

Halogenated phenyl groups are critical for modulating lipophilicity and target engagement:

Compound Name (Example) Aromatic Group Halogen Substitution Calculated LogP* Source
Target Compound 3-Chloro-4-fluorophenyl Cl, F ~3.2 N/A
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide 3-Fluorophenyl, benzamide F ~4.1
N-(4-bromo-2-fluorophenyl)-2-(8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide 4-Bromo-2-fluorophenyl Br, F ~3.8

Key Observations :

  • Electron-Withdrawing Halogens : The target’s 3-chloro-4-fluoro substitution balances lipophilicity (LogP ~3.2) and electronic effects, contrasting with bromine-containing analogs (higher LogP) .
  • Steric Impact : Bulky substituents (e.g., benzamide in ) may hinder target binding compared to the target’s compact acetamide linkage.

Functional Group Influence

The 2-oxoacetamide linker and sulfonyl group differentiate the target’s reactivity and solubility:

Compound Name (Example) Functional Groups Potential Impact Source
Target Compound 2-Oxoacetamide, 4-methylbenzenesulfonyl Enhances hydrogen-bonding capacity and metabolic stability N/A
2-Chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide Chloroacetamide, dioxo Increased electrophilicity; potential reactivity with nucleophiles

Key Observations :

  • Sulfonyl vs. Dioxo Groups : The target’s sulfonyl group likely improves aqueous solubility compared to dioxo-substituted spiro systems .
  • Acetamide Linkers : The 2-oxoacetamide in the target may offer greater conformational flexibility than rigidified systems (e.g., chromen-4-one in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.